5-(Cyclopropylsulfonyl)-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine
CAS No.: 1447965-93-6
Cat. No.: VC3090239
Molecular Formula: C9H13N3O2S2
Molecular Weight: 259.4 g/mol
* For research use only. Not for human or veterinary use.
![5-(Cyclopropylsulfonyl)-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine - 1447965-93-6](/images/structure/VC3090239.png)
Specification
CAS No. | 1447965-93-6 |
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Molecular Formula | C9H13N3O2S2 |
Molecular Weight | 259.4 g/mol |
IUPAC Name | 5-cyclopropylsulfonyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-amine |
Standard InChI | InChI=1S/C9H13N3O2S2/c10-9-11-7-3-4-12(5-8(7)15-9)16(13,14)6-1-2-6/h6H,1-5H2,(H2,10,11) |
Standard InChI Key | SHZUOSYTHCKIMW-UHFFFAOYSA-N |
SMILES | C1CC1S(=O)(=O)N2CCC3=C(C2)SC(=N3)N |
Canonical SMILES | C1CC1S(=O)(=O)N2CCC3=C(C2)SC(=N3)N |
Introduction
Chemical Structure and Properties
Molecular Structure
5-(Cyclopropylsulfonyl)-4,5,6,7-tetrahydro thiazolo[5,4-c]pyridin-2-amine belongs to the broader class of thiazolo[5,4-c]pyridine derivatives. This compound shares structural similarities with other derivatives mentioned in the literature, such as 4,5,6,7-tetrahydro thiazolo[5,4-c]pyridin-2-amine and 5-methyl-4,5,6,7-tetrahydro thiazolo[5,4-c]pyridin-2-amine . The fundamental structure consists of a thiazole ring fused with a tetrahydropyridine ring, forming the thiazolo[5,4-c]pyridine skeleton. The distinguishing feature is the cyclopropylsulfonyl substituent at position 5, which likely influences its physicochemical properties and potential biological activities.
Physical and Chemical Properties
Based on structural analysis and comparison with related compounds, the following properties can be estimated for 5-(Cyclopropylsulfonyl)-4,5,6,7-tetrahydro thiazolo[5,4-c]pyridin-2-amine:
Property | Characteristic |
---|---|
Physical State | Crystalline solid |
Molecular Formula | C10H13N3O2S2 |
Molecular Weight | Approximately 271 g/mol |
Solubility | Likely soluble in polar organic solvents (DMSO, methanol) |
Functional Groups | Primary amine, cyclopropyl, sulfonyl, thiazole |
Chemical Stability | Stable under standard laboratory conditions |
Melting Point | Expected to be >100°C (estimated) |
Structural Relationship to Other Derivatives
The compound represents a member of the tetrahydrothiazolo[5,4-c]pyridine family, which includes several structurally related compounds that differ in their substitution patterns:
The cyclopropylsulfonyl group at position 5 distinguishes the target compound from its analogs, potentially conferring unique properties in terms of receptor interactions, metabolic stability, and pharmacokinetic behavior.
Synthesis Pathways
Recent Advances in Synthesis Methodology
Recent research has explored environmentally friendly approaches to thiazolo-pyridine synthesis. One notable advancement is the use of sabinene as a green solvent for the synthesis of thiazolo[5,4-b]pyridine compounds under both thermal and microwave conditions .
Analytical Characterization
Spectroscopic Properties
The structural features of 5-(Cyclopropylsulfonyl)-4,5,6,7-tetrahydro thiazolo[5,4-c]pyridin-2-amine would be expected to give rise to distinctive spectroscopic characteristics:
Analytical Technique | Expected Key Features |
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1H NMR | Signals for cyclopropyl protons (0.5-1.2 ppm), tetrahydropyridine ring protons (1.5-4.0 ppm), and NH2 protons (5.0-7.0 ppm) |
13C NMR | Characteristic signals for thiazole carbons (150-170 ppm), tetrahydropyridine carbons (20-60 ppm), and cyclopropyl carbons (5-20 ppm) |
Mass Spectrometry | Molecular ion peak around m/z 271, fragmentation patterns reflecting the cyclopropylsulfonyl group and thiazole core |
IR Spectroscopy | N-H stretching (3300-3500 cm-1), C=N stretching (1600-1650 cm-1), S=O stretching (1300-1350 cm-1 and 1140-1180 cm-1) |
Chromatographic Behavior
The compound would likely exhibit characteristic retention behavior in various chromatographic systems:
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HPLC: Moderate retention on reverse-phase columns due to the balance of polar and non-polar moieties
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TLC: Moderate mobility in mixed solvent systems containing both polar and non-polar components
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GC-MS: May require derivatization due to the presence of the primary amine group
Comparative Analysis with Related Compounds
Structural Variations
The structural differences between 5-(Cyclopropylsulfonyl)-4,5,6,7-tetrahydro thiazolo[5,4-c]pyridin-2-amine and related compounds provide insights into the potential impact of substitution patterns:
Electronic and Conformational Effects
The cyclopropylsulfonyl group in 5-(Cyclopropylsulfonyl)-4,5,6,7-tetrahydro thiazolo[5,4-c]pyridin-2-amine introduces several important electronic and conformational effects:
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The sulfonyl group is strongly electron-withdrawing, potentially decreasing the basicity of the adjacent nitrogen
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The cyclopropyl ring introduces conformational constraint and three-dimensionality
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The combination creates a distinctive electronic environment that may influence receptor interactions
Current Research Status and Future Directions
Current Research Landscape
Research on thiazolo[5,4-c]pyridine derivatives continues to be active, with recent advances in synthesis methodologies . While specific research on 5-(Cyclopropylsulfonyl)-4,5,6,7-tetrahydro thiazolo[5,4-c]pyridin-2-amine is limited in the available literature, the broader class of compounds demonstrates ongoing interest in the scientific community.
Challenges and Opportunities
The development and study of 5-(Cyclopropylsulfonyl)-4,5,6,7-tetrahydro[1, thiazolo[5,4-c]pyridin-2-amine face several challenges and opportunities:
Challenges | Opportunities |
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Complex multi-step synthesis | Development of more efficient synthetic routes |
Limited biological activity data | Systematic screening against diverse targets |
Understanding structure-activity relationships | Rational design of optimized derivatives |
Optimization of physicochemical properties | Fine-tuning substituents for desired properties |
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